3-[(2-Methoxyphenyl)methyl]-3-methyloxirane-2-carbonitrile
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Overview
Description
3-[(2-Methoxyphenyl)methyl]-3-methyloxirane-2-carbonitrile is an organic compound with a complex structure that includes an oxirane ring, a methoxyphenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyphenyl)methyl]-3-methyloxirane-2-carbonitrile typically involves the reaction of 2-methoxybenzyl chloride with a suitable epoxide precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxyphenyl)methyl]-3-methyloxirane-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Methoxyphenyl)methyl]-3-methyloxirane-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyphenyl)methyl]-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, which may be catalyzed by enzymes or other catalysts. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various derivatives. These interactions can modulate biological pathways and result in specific pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-Methoxyphenyl)-3-methyloxirane-2-carboxylate: Similar structure but with a carboxylate group instead of a nitrile group.
2-Methoxy-5-((phenylamino)methyl)phenol: Contains a methoxyphenyl group and an amino group.
Uniqueness
3-[(2-Methoxyphenyl)methyl]-3-methyloxirane-2-carbonitrile is unique due to the presence of both an oxirane ring and a nitrile group, which allows it to participate in a wide range of chemical reactions. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
Properties
Molecular Formula |
C12H13NO2 |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C12H13NO2/c1-12(11(8-13)15-12)7-9-5-3-4-6-10(9)14-2/h3-6,11H,7H2,1-2H3 |
InChI Key |
KJJINABAZNYPJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)CC2=CC=CC=C2OC |
Origin of Product |
United States |
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